1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine
Description
Properties
IUPAC Name |
1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-16-12-5-4-10(14)8-11(12)15-13(16)9-17-6-2-3-7-17/h4-5,8H,2-3,6-7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHRHODLKXQDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzo[d]imidazole Formation
The foundational step involves constructing the benzo[d]imidazole ring. A widely adopted method utilizes o-phenylenediamine derivatives as starting materials. For instance, 5-nitro-1H-benzo[d]imidazole is synthesized via cyclization of o-nitro-p-phenylenediamine with formic acid under reflux conditions. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 100–120°C | 75–85 |
| Reaction Time | 6–8 hours | |
| Catalyst | None (self-condensation) |
Alternative approaches employ acetic anhydride as both solvent and acylating agent, facilitating ring closure at elevated temperatures.
N-Methylation at Position 1
Introducing the methyl group at the imidazole nitrogen (position 1) is achieved through alkylation. Methyl iodide (MeI) or dimethyl sulfate ((CH₃O)₂SO₂) in alkaline media (e.g., NaHCO₃) are preferred reagents:
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | DMF | 60°C | 4 | 82 |
| Dimethyl sulfate | Acetone | RT | 12 | 78 |
Selectivity for N-methylation over O-methylation is ensured by maintaining a pH > 9.
The introduction of the pyrrolidin-1-ylmethyl group at position 2 typically employs a Mannich reaction . This one-pot, three-component reaction involves:
- Formaldehyde (CH₂O) as the carbonyl source
- Pyrrolidine as the amine
- The 1-methyl-5-nitro-benzo[d]imidazole substrate
Reaction conditions:
Alternative methods include nucleophilic substitution using chloromethylpyrrolidine in the presence of a base (e.g., K₂CO₃), though yields are lower (50–58%).
Nitro Group Reduction to Amine
The final step reduces the nitro group at position 5 to an amine. Catalytic hydrogenation using Pd/C under H₂ atmosphere is most effective:
| Condition | Detail | Yield (%) |
|---|---|---|
| Catalyst Loading | 5% Pd/C (10 wt%) | 90 |
| Solvent | Ethanol/water (9:1) | |
| Pressure | 1 atm H₂ | |
| Time | 2 hours |
Chemoselective reduction avoids hydrogenolysis of the pyrrolidinylmethyl group. Alternatives like SnCl₂/HCl provide comparable yields (85%) but require post-reduction neutralization.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Step | Method A (Batch) | Method B (Flow) |
|---|---|---|
| Benzo[d]imidazole | 82% yield | 85% yield |
| N-Methylation | 78% yield | 80% yield |
| Mannich Reaction | 65% yield | 70% yield |
| Nitro Reduction | 90% yield | 92% yield |
Method B’s superiority stems from precise temperature control and reduced side reactions.
Challenges and Mitigation Strategies
- Regioselectivity: Competing reactions during Mannich substitution are minimized using excess pyrrolidine (2.5 eq).
- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH) resolves N- vs. O-methylation byproducts.
- Stability: Nitro intermediates are light-sensitive; amber glassware is recommended.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The substituent at position 2 of the benzimidazole core significantly influences biological activity and physicochemical properties. Key analogs include:
1-Methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine
- Structural Difference : Replaces pyrrolidine with piperidine (six-membered ring).
2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine (8a)
- Structural Difference : Pyrrolidine is attached via an ethyl linker, and a 4-chlorobenzyl group replaces the methyl group at position 1.
- Impact : The ethyl linker extends the distance between the benzimidazole core and pyrrolidine, which may affect spatial interactions with targets. The chlorobenzyl group enhances hydrophobicity, influencing membrane permeability .
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic Acid
Substituent Variations at Position 1
The methyl group at position 1 is conserved in many analogs, but substitutions here can alter electronic properties:
1-Phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazol-5-amine (71)
- Structural Difference : A phenyl group replaces the methyl group at position 1.
- However, it also raises molecular weight and reduces solubility .
Functional Group Variations at Position 5
The amine at position 5 is critical for hydrogen bonding. Modifications include:
2-(Propylthio)-1H-benzo[d]imidazol-5-amine (4)
- However, the absence of the methyl group may reduce steric protection of the amine .
Data Tables
Table 1: Physicochemical Properties of Selected Benzimidazole Derivatives
*Predicted using Lipinski’s rules.
Biological Activity
1-Methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6). This compound features a unique benzo[d]imidazole core, which is known for its diverse pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C${13}$H${16}$N$_{4}$. The compound consists of a benzo[d]imidazole ring substituted with a pyrrolidinylmethyl group and a methyl group. This structural configuration is crucial for its interaction with biological targets.
TRPC6 Inhibition
Research indicates that this compound selectively interacts with TRPC6 channels. TRPC6 is implicated in various pathological conditions, including cardiovascular diseases and neurodegenerative disorders. By inhibiting TRPC6, this compound may modulate calcium signaling pathways, which are critical for cellular function and disease progression.
Biological Assays and Findings
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on TRPC6 activity. Binding assays and electrophysiological techniques have been employed to assess its efficacy. For instance, it has been shown to reduce calcium influx through TRPC6 channels, suggesting its potential as a therapeutic agent in conditions where TRPC6 is dysregulated.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Bromo-1H-benzo[d]imidazol-5-amine | Bromine substitution at position 6 | Enhanced lipophilicity |
| 1H-Benzo[d]imidazole-5,6-diamine | Additional amine groups | Increased hydrogen bonding capabilities |
| 2-(4-Iodophenyl)-N-(2-pyrrolidinyl)ethanamine | Iodine substitution on phenyl ring | Higher reactivity due to iodine's electronegativity |
These compounds exhibit varying degrees of biological activity, highlighting the specificity of this compound in targeting TRPC6 inhibition.
Case Studies
Recent studies have explored the therapeutic implications of TRPC6 inhibitors in various disease models:
Case Study 1: Cardiovascular Diseases
In a study involving animal models of hypertension, the administration of this compound resulted in reduced blood pressure and improved vascular function. This suggests that TRPC6 inhibition may offer protective effects against cardiovascular complications .
Case Study 2: Neurodegenerative Disorders
Another investigation assessed the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it could attenuate neuronal cell death and improve cognitive function by modulating calcium signaling pathways associated with neurodegeneration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
